NSC2805

Description

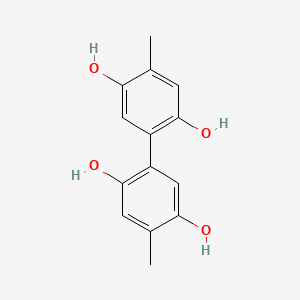

Structure

3D Structure

Properties

CAS No. |

4371-34-0 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-(2,5-dihydroxy-4-methylphenyl)-5-methylbenzene-1,4-diol |

InChI |

InChI=1S/C14H14O4/c1-7-3-13(17)9(5-11(7)15)10-6-12(16)8(2)4-14(10)18/h3-6,15-18H,1-2H3 |

InChI Key |

DSVRCBOSZSZMRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)C2=C(C=C(C(=C2)O)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

4371-34-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NSC2805; NSC 2805; NSC-2805 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of NSC2805: A Technical Guide to a WWP2 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin protein ligase 2). E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, responsible for substrate recognition and the transfer of ubiquitin, ultimately targeting proteins for degradation or altering their function. WWP2 has been identified as a key negative regulator of the tumor suppressor protein PTEN (Phosphatase and Tensin homolog). By catalyzing the ubiquitination of PTEN, WWP2 promotes its degradation, thereby activating the pro-survival PI3K/AKT signaling pathway. This compound, by inhibiting WWP2, stabilizes PTEN, leading to the suppression of AKT signaling and subsequent inhibition of cancer cell proliferation. This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound functions as a direct inhibitor of the HECT (Homologous to the E6AP Carboxyl Terminus) domain of the WWP2 E3 ubiquitin ligase. The primary molecular mechanism of this compound is the prevention of WWP2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor PTEN.

The canonical signaling pathway involves the following steps:

-

WWP2-Mediated PTEN Ubiquitination: The E3 ligase WWP2 recognizes and binds to the tumor suppressor protein PTEN.

-

PTEN Degradation: Following ubiquitination by WWP2, PTEN is targeted for degradation by the proteasome.

-

PI3K/AKT Pathway Activation: The degradation of PTEN, a negative regulator of the PI3K/AKT pathway, leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This results in the phosphorylation and activation of AKT, a key kinase that promotes cell survival, proliferation, and growth.

This compound intervenes in this pathway by:

-

Inhibiting WWP2 Activity: this compound directly binds to WWP2, inhibiting its catalytic activity.

-

Stabilizing PTEN: By preventing WWP2-mediated ubiquitination, this compound leads to the stabilization and increased cellular levels of PTEN.

-

Suppressing PI3K/AKT Signaling: The elevated levels of PTEN dephosphorylate PIP3 to phosphatidylinositol (4,5)-bisphosphate (PIP2), thereby inhibiting the activation of AKT.

This ultimately leads to a reduction in cancer cell proliferation and survival.

Quantitative Data

The inhibitory activity of this compound against WWP2 and its effect on related enzymes have been quantified in various studies. The following table summarizes the key quantitative data.

| Parameter | Value | Enzyme | Assay Type | Reference |

| IC50 | 0.38 µM | WWP2 | In vitro autoubiquitination ELISA | [1][2] |

| IC50 | > 10 µM | WWP1 | In vitro autoubiquitination ELISA | [3] |

| IC50 | > 10 µM | Nedd4 | In vitro autoubiquitination ELISA | [3] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

References

NSC2805: A Technical Guide to its Effects on Tumor Suppressor Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule NSC2805 and its targeted effects on tumor suppressor proteins. Primarily characterized as a potent inhibitor of the HECT-type E3 ubiquitin ligase WWP2, this compound's mechanism of action converges on the stabilization of key tumor suppressors, most notably PTEN. This document details the molecular interactions, signaling pathways, and experimental methodologies relevant to the study of this compound, offering a valuable resource for researchers in oncology and drug development.

Introduction

The targeted degradation of tumor suppressor proteins is a common mechanism employed by cancer cells to promote survival and proliferation. E3 ubiquitin ligases, which mediate the final step of substrate-specific ubiquitination, have emerged as critical targets for therapeutic intervention. This compound has been identified as a selective inhibitor of WW domain-containing E3 ubiquitin protein ligase 2 (WWP2), an enzyme implicated in the regulation of several cellular processes, including the turnover of the tumor suppressor PTEN. This guide will explore the established effects of this compound on tumor suppressor proteins, with a primary focus on the this compound-WWP2-PTEN axis.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of the WWP2 E3 ubiquitin ligase. By binding to WWP2, this compound prevents the transfer of ubiquitin to its substrate proteins. This inhibition disrupts the ubiquitin-proteasome pathway that would otherwise lead to the degradation of these substrates.

The this compound-WWP2-PTEN Signaling Pathway

The most well-documented effect of this compound on a tumor suppressor protein is its stabilization of Phosphatase and Tensin homolog (PTEN). PTEN is a critical tumor suppressor that negatively regulates the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in cancer.

The signaling pathway can be summarized as follows:

In the absence of this compound, WWP2 ubiquitinates PTEN, targeting it for proteasomal degradation. This leads to decreased PTEN levels and subsequent activation of the pro-survival PI3K/AKT pathway. This compound inhibits WWP2, preventing PTEN ubiquitination and degradation. The resulting stabilization of PTEN enhances its tumor-suppressive function, leading to inhibition of the PI3K/AKT pathway and promotion of apoptosis.

Quantitative Data

The inhibitory effect of this compound on WWP2 has been quantified, providing a measure of its potency.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | WWP2 | Ubiquitination Assay | 0.38 µM | [1][2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Other Potential Tumor Suppressor Targets

While the effect of this compound on PTEN is well-established, WWP2 is known to have other substrates that function as tumor suppressors. Inhibition of WWP2 by this compound could therefore indirectly lead to the stabilization of these proteins.

| WWP2 Substrate | Function | Potential Effect of this compound |

| Smad4 | A key mediator of TGF-β signaling, which can have tumor-suppressive roles. | Stabilization of Smad4, potentially enhancing TGF-β-mediated growth inhibition. |

| RUNX3 | A transcription factor involved in cell cycle control and apoptosis; often silenced in cancer. | Increased RUNX3 levels, leading to cell cycle arrest and apoptosis. |

| KLF5 | A transcription factor that can act as a tumor suppressor in certain contexts. | Stabilization of KLF5, potentially inhibiting cell proliferation. |

Further research is required to directly confirm the effect of this compound on these and other potential WWP2 substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro WWP2 Ubiquitination Assay

This assay is used to determine the direct inhibitory effect of this compound on the ubiquitination of a substrate (e.g., PTEN) by WWP2.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), recombinant WWP2, the substrate protein (e.g., recombinant PTEN), and ubiquitin in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

Inhibitor Addition: Add this compound (at various concentrations) or a vehicle control (e.g., DMSO) to the respective reaction tubes.

-

Initiation: Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30-37°C for a specified time (e.g., 1-2 hours).

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis: Resolve the proteins by SDS-PAGE and analyze the ubiquitination status of the substrate by Western blotting using an antibody specific to the substrate (e.g., anti-PTEN) or an anti-ubiquitin antibody. A reduction in the higher molecular weight ubiquitinated bands in the presence of this compound indicates inhibitory activity.

Co-Immunoprecipitation (Co-IP) for WWP2-PTEN Interaction

This method is used to verify the physical interaction between WWP2 and its substrate PTEN in a cellular context.

Protocol:

-

Cell Lysis: Lyse cells expressing endogenous or overexpressed WWP2 and PTEN in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-WWP2 or anti-PTEN) or a control IgG overnight at 4°C.

-

Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against both interacting partners (e.g., blot with anti-PTEN after IP with anti-WWP2).

Cellular PTEN Stability Assay

This assay determines the effect of this compound on the half-life of the PTEN protein in cells.

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control for a desired period.

-

Protein Synthesis Inhibition: Add a protein synthesis inhibitor, such as cycloheximide (CHX), to the cell culture medium.

-

Time Course Collection: Harvest cells at different time points after the addition of CHX (e.g., 0, 2, 4, 6, 8 hours).

-

Protein Extraction and Quantification: Prepare cell lysates and determine the protein concentration for each time point.

-

Western Blot Analysis: Perform Western blotting on equal amounts of protein from each time point and probe for PTEN and a loading control (e.g., GAPDH or β-actin).

-

Densitometry: Quantify the band intensities for PTEN and the loading control. Normalize the PTEN signal to the loading control and plot the relative PTEN levels against time to determine the protein half-life. An increased half-life in this compound-treated cells indicates protein stabilization.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for the study of WWP2 E3 ubiquitin ligase and its role in cancer biology. Its ability to stabilize the tumor suppressor PTEN through the inhibition of WWP2-mediated ubiquitination provides a clear mechanism for its potential anti-cancer effects. Future research should focus on:

-

Expanding the Substrate Profile: Investigating the effect of this compound on other known and putative tumor suppressor substrates of WWP2.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

-

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

-

Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, particularly those targeting the PI3K/AKT/mTOR pathway.

This technical guide provides a foundational understanding of this compound's effect on tumor suppressor proteins, intended to facilitate further investigation and development in the field of targeted cancer therapy.

References

The Role of NSC2805 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2). WWP2 is increasingly implicated in tumorigenesis through its regulation of key signaling pathways, most notably the PTEN/PI3K/AKT and TGF-β/Smad pathways. By targeting WWP2, this compound presents a potential therapeutic strategy for cancers where these pathways are dysregulated. This technical guide provides a comprehensive overview of the current understanding of this compound in cancer research, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. While this compound has been identified as a potent inhibitor of WWP2, extensive quantitative data on its biological effects in cancer models remains limited in publicly accessible literature. This document aims to consolidate the available information and provide a framework for future research.

Introduction to this compound and its Target, WWP2

This compound is a small molecule compound identified as an inhibitor of the HECT-type E3 ubiquitin ligase WWP2. E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, responsible for substrate recognition and the covalent attachment of ubiquitin to target proteins, often marking them for proteasomal degradation.

WWP2 in Cancer:

WWP2 is a member of the NEDD4 family of E3 ligases and is characterized by the presence of multiple WW domains for substrate binding and a catalytic HECT domain.[1] Emerging evidence has established WWP2 as a significant player in various cancers. Its overexpression has been observed in several tumor types, including oral squamous cell carcinoma, and is often associated with poor patient prognosis.[2] The oncogenic role of WWP2 is primarily attributed to its ability to target tumor suppressor proteins for degradation.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the catalytic activity of WWP2. By binding to WWP2, this compound prevents the transfer of ubiquitin to its substrates. This leads to the stabilization and accumulation of WWP2 target proteins.

One of the most well-characterized substrates of WWP2 with profound implications in cancer is the tumor suppressor PTEN (Phosphatase and Tensin Homolog) . PTEN is a phosphatase that negatively regulates the PI3K/AKT signaling pathway, a critical pathway for cell growth, proliferation, and survival. By ubiquitinating and promoting the degradation of PTEN, WWP2 facilitates the activation of the PI3K/AKT pathway, thereby promoting tumorigenesis.[2] this compound, by inhibiting WWP2, is expected to stabilize PTEN, leading to the downregulation of PI3K/AKT signaling and subsequent inhibition of cancer cell growth.

Quantitative Data

A critical aspect of characterizing a potential anti-cancer agent is the quantitative assessment of its efficacy. While this compound has been identified as a WWP2 inhibitor with a reported IC50 of 0.38 μM in a biochemical assay, there is a notable lack of publicly available data on its biological effects in cancer cells. Further research is required to establish a comprehensive quantitative profile of this compound.

Table 1: Biochemical Inhibition Data for this compound

| Target | IC50 (μM) | Assay Type |

| WWP2 | 0.38 | Biochemical Ubiquitination Assay |

Table 2: Hypothetical Cell Viability Data for this compound in Cancer Cell Lines (for illustrative purposes)

Note: The following data is hypothetical and intended to serve as a template for future experimental data presentation. No public data for this compound is currently available.

| Cell Line | Cancer Type | IC50 (μM) after 72h |

| PC-3 | Prostate Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| U87-MG | Glioblastoma | Data not available |

Table 3: Hypothetical In Vivo Tumor Growth Inhibition Data for this compound (for illustrative purposes)

Note: The following data is hypothetical and intended to serve as a template for future experimental data presentation. No public data for this compound is currently available.

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |

| PC-3 | This compound (X mg/kg) | Data not available |

| MCF-7 | This compound (Y mg/kg) | Data not available |

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on WWP2 is predicted to impact key signaling pathways that are central to cancer progression.

The WWP2-PTEN-PI3K/AKT Signaling Pathway

This is the most well-documented oncogenic pathway regulated by WWP2. By preventing PTEN degradation, this compound is expected to suppress this pathway.

Caption: WWP2-PTEN-PI3K/AKT Signaling Pathway.

The WWP2-TGF-β/Smad Signaling Pathway

WWP2 also plays a complex role in the Transforming Growth Factor-β (TGF-β) signaling pathway by targeting both activating (Smad2/3) and inhibitory (Smad7) Smads for ubiquitination.[3] The net effect of WWP2 inhibition by this compound on this pathway is likely context-dependent.

Caption: WWP2-TGF-β/Smad Signaling Pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound's effects on cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for PTEN and p-AKT

This protocol is for detecting changes in protein levels of PTEN and phosphorylated AKT following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PTEN, anti-p-AKT (Ser473), anti-total AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and treat with this compound at various concentrations for a specified time.

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL detection reagent and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the respective groups according to the desired dosing schedule and route of administration.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Caption: Preclinical Evaluation Workflow for this compound.

Conclusion and Future Directions

This compound is a promising tool compound for the study of WWP2's role in cancer. Its ability to inhibit WWP2 and potentially stabilize tumor suppressors like PTEN provides a strong rationale for its investigation as a potential anti-cancer agent. However, a significant gap exists in the literature regarding its biological activity in cancer models. Future research should focus on:

-

Comprehensive in vitro profiling: Determining the IC50 values of this compound across a broad panel of cancer cell lines with known WWP2 and PTEN status.

-

In vivo efficacy studies: Evaluating the anti-tumor activity and toxicity of this compound in various xenograft and patient-derived xenograft (PDX) models.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establishing a relationship between drug exposure and target engagement in vivo.

-

Selectivity profiling: Assessing the inhibitory activity of this compound against other NEDD4 family E3 ligases and a broader panel of kinases to understand its selectivity.

Addressing these research questions will be crucial in validating WWP2 as a druggable target in cancer and determining the therapeutic potential of this compound and its analogs.

References

- 1. WWP2 ubiquitin ligase and its isoforms: new biological insight and promising disease targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective targeting of activating and inhibitory Smads by distinct WWP2 ubiquitin ligase isoforms differentially modulates TGFβ signalling and EMT - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NSC2805: A Potent WWP2 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin protein ligase 2), a key regulator of the tumor suppressor protein PTEN (phosphatase and tensin homolog). By inhibiting WWP2, this compound prevents the ubiquitination and subsequent degradation of PTEN, leading to the stabilization of PTEN and the suppression of the pro-survival PI3K/Akt signaling pathway. This guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended to support further research and drug development efforts in oncology and other relevant fields.

Chemical Properties and Structure

This compound is a biphenyl derivative with the IUPAC name 4,4'-Dimethyl-[1,1'-biphenyl]-2,2',5,5'-tetraol. Its chemical structure and key properties are summarized below.[1][2]

| Property | Value | Reference |

| IUPAC Name | 4,4'-Dimethyl-[1,1'-biphenyl]-2,2',5,5'-tetraol; 2-(2,5-Dihydroxy-4-methylphenyl)-5-methylbenzene-1,4-diol | [1][2] |

| Synonyms | NSC-2805, 4,4'-Dimethyl-biphenyl-2,5,2',5'-tetraol | [1][3] |

| CAS Number | 4371-34-0 | [1][4][5] |

| Molecular Formula | C14H14O4 | [1][4] |

| Molecular Weight | 246.26 g/mol | [1][4][5] |

| SMILES | OC1=CC(C)=C(O)C=C1C2=CC(O)=C(C)C=C2O | [1][4] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1][4] |

| Storage | Store at -20°C for long-term storage. | [1] |

Mechanism of Action: Inhibition of WWP2 and Stabilization of PTEN

This compound is a potent inhibitor of the HECT-type E3 ubiquitin ligase WWP2, with a reported half-maximal inhibitory concentration (IC50) of 0.38 μM.[4][5][6] WWP2 is a critical negative regulator of the tumor suppressor PTEN. It mediates the polyubiquitination of PTEN, targeting it for proteasomal degradation. By inhibiting WWP2, this compound effectively blocks this degradation process, leading to the accumulation and stabilization of PTEN.

Stabilized PTEN can then effectively dephosphorylate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2). This action antagonizes the PI3K (Phosphoinositide 3-kinase) signaling pathway, leading to the reduced activation of the downstream kinase Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers. Therefore, by restoring PTEN function, this compound can effectively attenuate this pro-tumorigenic signaling.

Research has shown that this compound can robustly inhibit WWP2-dependent PTEN ubiquitination.[4] Interestingly, this compound also demonstrates inhibitory activity against other members of the Nedd4-like family of E3 ligases, including WWP1 and Nedd4, indicating a broader specificity that may have implications for its overall biological effects.[4]

Experimental Protocols

In Vitro WWP2 Inhibition Assay (Hypothetical Protocol)

While a specific detailed protocol for this compound's IC50 determination is not publicly available, a general biochemical assay for WWP2 inhibition can be outlined based on common methodologies for studying E3 ligases. This protocol would typically involve a cell-free system to measure the ubiquitination of a substrate.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)

-

Recombinant human WWP2

-

Recombinant substrate (e.g., GST-tagged PTEN)

-

Ubiquitin

-

ATP

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GST antibody and appropriate secondary antibody

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, and GST-PTEN in the assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a short period.

-

Initiate the ubiquitination reaction by adding WWP2 and ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-GST antibody to detect ubiquitinated forms of PTEN (which will appear as a ladder of higher molecular weight bands).

-

Quantify the band intensities corresponding to ubiquitinated PTEN.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Formulation Protocol

For preclinical in vivo studies, this compound can be formulated for administration. A suggested protocol for preparing a solution for in vivo use is as follows.[4]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

To prepare the final formulation, add the components in the following order, ensuring thorough mixing after each addition:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

This protocol is expected to yield a clear solution with a solubility of at least 1 mg/mL.[4]

Quantitative Data

The primary quantitative data available for this compound is its IC50 value against WWP2.

| Target | IC50 | Reference |

| WWP2 | 0.38 μM | [4][5][6] |

| WWP1 | Data not available (significant activity reduction reported) | [4] |

| Nedd4 | Data not available (significant activity reduction reported) | [4] |

Further studies are required to determine the precise IC50 values of this compound against WWP1 and Nedd4 to better understand its selectivity profile.

Signaling Pathway

The inhibition of WWP2 by this compound has significant downstream effects on the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, survival, and metabolism.

Future Directions

This compound represents a promising lead compound for the development of novel therapeutics targeting cancers with a dependence on the PI3K/Akt signaling pathway. Future research should focus on:

-

Selectivity Profiling: Comprehensive screening against a panel of E3 ligases to fully characterize the selectivity of this compound.

-

In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in relevant preclinical cancer models.

-

Pharmacokinetic and Toxicological Studies: Assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to determine its drug-like properties.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable research tool for investigating the role of WWP2 and the PTEN/PI3K/Akt signaling axis in health and disease. Its potent inhibitory activity against WWP2 and its ability to stabilize PTEN make it an attractive starting point for the development of new anti-cancer agents. This technical guide provides a foundation of knowledge to facilitate further exploration and development of this compound and related compounds.

References

- 1. Comparative analysis of the catalytic regulation of NEDD4-1 and WWP2 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic analysis of WWP2 E3 ubiquitin ligase using protein microarrays identifies autophagy-related substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Discovery and Initial Screening of NSC2805: A WWP2 Ubiquitin Ligase Inhibitor

A Technical Whitepaper for Drug Development Professionals

Introduction

NSC2805 has been identified as a potent small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin protein ligase 2).[1][2][3] WWP2 is a member of the NEDD4 family of HECT E3 ligases and plays a critical role in cellular protein homeostasis by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[4][5] Dysregulation of WWP2 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[4][6] This technical guide provides an in-depth overview of the discovery and initial screening of this compound, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the relevant biological pathways and experimental workflows.

Core Data Summary

The initial screening and characterization of this compound yielded critical quantitative data that established its potency and selectivity as a WWP2 inhibitor. This information is summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Assay Type | Reference |

| WWP2 | 0.38 | ELISA-based autoubiquitination assay | [1][2][7] |

| WWP1 | >10 | ELISA-based autoubiquitination assay | [7] |

| Nedd4 | >10 | ELISA-based autoubiquitination assay | [7] |

Table 2: Effect of this compound on WWP2-Mediated PTEN Ubiquitination

| Compound | Concentration (µM) | PTEN Ubiquitination Level | Assay Type | Reference |

| Control (DMSO) | - | High | In vitro ubiquitination assay | [7] |

| This compound | 10 | Significantly Reduced | In vitro ubiquitination assay | [7] |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and initial screening of this compound.

High-Throughput Screening (HTS) for WWP2 Inhibitors

The discovery of this compound was the result of a high-throughput screening campaign designed to identify small molecule inhibitors of WWP2's catalytic activity.

Protocol:

-

Assay Principle: An ELISA-based autoubiquitination assay was utilized to measure the E3 ligase activity of WWP2. This assay quantifies the amount of ubiquitin that WWP2 covalently attaches to itself.

-

Reagents:

-

Recombinant human WWP2 protein (full-length or catalytic HECT domain).

-

E1 activating enzyme (e.g., UBE1).

-

E2 conjugating enzyme (e.g., UbcH5).

-

Biotinylated ubiquitin.

-

ATP regeneration system.

-

Streptavidin-HRP conjugate.

-

HRP substrate (e.g., TMB).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).

-

Small molecule library (including this compound).

-

-

Procedure:

-

96-well or 384-well microplates were coated with recombinant WWP2 protein.

-

The small molecule compounds from the library (including this compound) were added to the wells at a final concentration typically in the low micromolar range.

-

The ubiquitination reaction was initiated by adding a master mix containing E1, E2, biotinylated ubiquitin, and ATP.

-

The plates were incubated at 37°C for a defined period (e.g., 60-120 minutes) to allow the ubiquitination reaction to proceed.

-

The plates were washed to remove unreacted components.

-

Streptavidin-HRP conjugate was added to the wells to bind to the biotinylated ubiquitin attached to WWP2.

-

After another washing step, the HRP substrate was added, and the colorimetric or chemiluminescent signal was measured using a plate reader.

-

Inhibition was calculated as the percentage decrease in signal in the presence of the compound compared to a DMSO control.

-

In Vitro PTEN Ubiquitination Assay

To confirm that this compound could inhibit the ubiquitination of a known WWP2 substrate, an in vitro ubiquitination assay with the tumor suppressor protein PTEN was performed.

Protocol:

-

Assay Principle: This assay measures the ability of WWP2 to ubiquitinate its substrate, PTEN, in the presence and absence of the inhibitor this compound. The ubiquitinated PTEN is then detected by Western blotting.

-

Reagents:

-

Recombinant human WWP2 protein.

-

Recombinant human PTEN protein (e.g., GST-tagged).

-

E1 activating enzyme.

-

E2 conjugating enzyme.

-

Ubiquitin (non-biotinylated).

-

ATP regeneration system.

-

This compound.

-

Reaction buffer.

-

SDS-PAGE gels and Western blotting reagents.

-

Primary antibodies: anti-GST (for PTEN) and anti-ubiquitin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

The ubiquitination reaction was assembled in microcentrifuge tubes containing WWP2, PTEN, E1, E2, ubiquitin, and ATP in the reaction buffer.

-

This compound (or DMSO as a control) was added to the respective tubes at the desired final concentration.

-

The reactions were incubated at 37°C for 60-120 minutes.

-

The reactions were stopped by adding SDS-PAGE loading buffer and boiling.

-

The samples were resolved by SDS-PAGE.

-

The proteins were transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against GST (to detect PTEN) and ubiquitin.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The ubiquitinated PTEN bands (appearing as a high-molecular-weight smear or ladder above the unmodified PTEN band) were visualized using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway involving WWP2 and the experimental workflows for the discovery and screening of this compound.

Caption: WWP2-mediated ubiquitination of PTEN and its inhibition by this compound.

Caption: High-throughput screening workflow for identifying WWP2 inhibitors.

Caption: Workflow for the in vitro PTEN ubiquitination assay.

Conclusion

The discovery of this compound as a potent and selective inhibitor of the WWP2 E3 ubiquitin ligase represents a significant advancement in the development of targeted cancer therapies. The initial screening data demonstrates its ability to inhibit WWP2's enzymatic activity and its downstream effect on the ubiquitination of the tumor suppressor PTEN. The detailed experimental protocols provided herein offer a foundation for further investigation and optimization of this compound and related compounds. The continued exploration of WWP2 inhibitors holds promise for the development of novel therapeutics for a range of human diseases, including cancer.

References

- 1. WWP2 ubiquitin ligase and it’s isoforms: new biological insight and promising disease targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel WWP2 ubiquitin ligase isoforms as potential prognostic markers and molecular targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WWP2 is overexpressed in human oral cancer, determining tumor size and poor prognosis in patients: downregulation of WWP2 inhibits the AKT signaling and tumor growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 6. Targeting the Ubiquitin-Proteasome System for Cancer Therapeutics by Small-Molecule Inhibitors [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

The Impact of NSC2805 on Oncogenic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC2805 is emerging as a molecule of interest in oncology research. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its impact on critical oncogenic signaling pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological interactions, this document serves as a comprehensive resource for professionals engaged in cancer research and drug development.

Introduction

Oncogenic signaling pathways are intricate networks that, when dysregulated, drive cancer initiation and progression. A key focus of modern cancer therapy is the development of targeted agents that can modulate these pathways. This compound has been identified as a potent inhibitor of the WWP2 ubiquitin ligase, an enzyme implicated in various cellular processes, including the regulation of tumor suppressor proteins.[1][2][3] This guide explores the downstream effects of this compound on pivotal oncogenic signaling cascades, particularly the STAT3 and SHP-1 pathways, providing a foundational understanding for further investigation and therapeutic development.

Mechanism of Action: Inhibition of WWP2

This compound is a small molecule inhibitor that specifically targets the HECT E3 ubiquitin ligase WWP2.[1][2] Ubiquitin ligases play a crucial role in protein degradation through the ubiquitin-proteasome system. WWP2 has been shown to target several tumor suppressor proteins for degradation. By inhibiting WWP2, this compound can lead to the stabilization and accumulation of these tumor suppressors, thereby counteracting oncogenic processes.[3]

A critical connection to oncogenic signaling lies in the ability of WWP2 to regulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[4] WWP2 can form a complex with SIRT1 and STAT3, leading to the promotion of STAT3 acetylation and phosphorylation, which are key activation steps for this oncogenic transcription factor.[4]

Impact on STAT3 Signaling Pathway

The STAT3 signaling pathway is a central regulator of cell proliferation, survival, and differentiation.[5][6] Its constitutive activation is a hallmark of many cancers, promoting tumor growth and metastasis.[7]

3.1. Inhibition of STAT3 Phosphorylation

A key mechanism of STAT3 activation is the phosphorylation of a specific tyrosine residue (Tyr705).[1] While direct experimental evidence of this compound's effect on STAT3 phosphorylation is still emerging, its known inhibition of WWP2 provides a strong rationale for its potential to downregulate this pathway. By inhibiting WWP2, this compound may disrupt the WWP2-SIRT1-STAT3 complex, thereby reducing the acetylation and subsequent phosphorylation of STAT3.[4]

Diagram: Proposed Mechanism of this compound on STAT3 Signaling

Caption: Proposed mechanism of this compound action on the STAT3 signaling pathway.

3.2. Experimental Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol outlines the general steps for assessing the effect of this compound on STAT3 phosphorylation in cancer cell lines using Western blotting.

Materials:

-

Cancer cell line of interest (e.g., breast, lung, leukemia, colon)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize for protein loading.

Impact on SHP-1 Signaling Pathway

SHP-1 (Src homology region 2 domain-containing phosphatase-1) is a non-receptor protein tyrosine phosphatase that acts as a tumor suppressor by dephosphorylating and inactivating key oncogenic proteins, including STAT3.[8] Activation of SHP-1 can therefore be a valuable anti-cancer strategy.

4.1. Potential Activation of SHP-1

The relationship between this compound and SHP-1 is an area of active investigation. It is hypothesized that by altering the cellular ubiquitination landscape through WWP2 inhibition, this compound may indirectly lead to the activation of SHP-1. This could occur through the stabilization of upstream activators of SHP-1 or the inhibition of its negative regulators.

Diagram: Potential Experimental Workflow for SHP-1 Activity Assay

Caption: Workflow for assessing the impact of this compound on SHP-1 phosphatase activity.

4.2. Experimental Protocol: Immunoprecipitation-based SHP-1 Activity Assay

This protocol describes a method to measure the enzymatic activity of SHP-1 from cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (non-denaturing)

-

Anti-SHP-1 antibody for immunoprecipitation

-

Protein A/G agarose beads

-

Phosphatase assay buffer

-

p-Nitrophenyl phosphate (pNPP) substrate

-

Stop solution (e.g., NaOH)

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously and lyse them in a non-denaturing buffer.

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-SHP-1 antibody overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-SHP-1 complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Phosphatase Assay:

-

Resuspend the beads in phosphatase assay buffer.

-

Add the pNPP substrate and incubate at 37°C for a defined period.

-

Stop the reaction by adding the stop solution.

-

-

Measurement: Measure the absorbance of the resulting yellow product (p-nitrophenol) at 405 nm using a microplate reader. The absorbance is directly proportional to the SHP-1 activity.

Quantitative Data on this compound Activity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While comprehensive data for this compound across a wide range of cancer cell lines is still being compiled, the following table summarizes the known IC50 value for its primary target.

Table 1: IC50 Value of this compound

| Target | IC50 (µM) | Reference |

| WWP2 Ubiquitin Ligase | 0.38 | [1][2] |

Further research is required to determine the IC50 values of this compound for cell viability in various cancer cell lines.

5.1. Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., breast, lung, leukemia, colon)

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound presents a promising avenue for targeted cancer therapy through its inhibition of the WWP2 ubiquitin ligase. This guide has outlined the potential downstream effects on the critical oncogenic STAT3 and SHP-1 signaling pathways. The provided experimental protocols offer a framework for researchers to further investigate and quantify the impact of this compound. Future research should focus on generating comprehensive IC50 data across a broad panel of cancer cell lines and directly confirming the modulation of STAT3 and SHP-1 activity by this compound through rigorous experimentation. Such studies will be crucial for advancing our understanding of this compound and its potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medkoo.com [medkoo.com]

- 4. WWP2 regulates SIRT1‐STAT3 acetylation and phosphorylation involved in hypertensive angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SHP-1 phosphatase activity counteracts increased T cell receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on the Biological Activity of NSC2805: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW domain-containing E3 ubiquitin-protein ligase 2). It has demonstrated significant biological activity, primarily through its modulation of key cellular signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the foundational studies on this compound, detailing its mechanism of action, experimental protocols, and impact on critical signaling cascades.

Core Mechanism of Action: Inhibition of WWP2 Ubiquitin Ligase

This compound is a potent inhibitor of the HECT-type E3 ubiquitin ligase WWP2, exhibiting a half-maximal inhibitory concentration (IC50) of 0.38 μM.[1][2] Its inhibitory activity also extends to other members of the Nedd4-like family of E3 ligases, including WWP1 and Nedd4, indicating a degree of selectivity within this family.[1] The primary mechanism of this compound's biological effects stems from its ability to block the ubiquitin ligase activity of WWP2, thereby preventing the ubiquitination and subsequent degradation of WWP2's substrate proteins.

One of the most critical substrates of WWP2 is the tumor suppressor protein PTEN (Phosphatase and Tensin homolog).[1] By inhibiting WWP2, this compound robustly prevents the WWP2-dependent ubiquitination of PTEN.[1] This stabilization of PTEN is a key event that underpins the downstream effects of this compound on cellular signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data reported in foundational studies of this compound.

| Target | Assay Type | Parameter | Value | Reference |

| WWP2 | Biochemical Inhibition Assay | IC50 | 0.38 µM | [1][2] |

| WWP1 | Biochemical Inhibition Assay | Activity Reduction | Significant | [1] |

| Nedd4 | Biochemical Inhibition Assay | Activity Reduction | Significant | [1] |

| PTEN | In vitro/In cell Ubiquitination Assay | Ubiquitination | Robustly inhibited | [1] |

Key Signaling Pathways Modulated by this compound

The stabilization of PTEN by this compound has profound effects on at least two major signaling pathways implicated in cancer progression: the PI3K/AKT pathway and the TGF-β/Smad pathway.

The PI3K/AKT Signaling Pathway

PTEN is a critical negative regulator of the PI3K/AKT signaling pathway. By dephosphorylating PIP3 to PIP2, PTEN counteracts the activity of PI3K, thereby inhibiting the activation of AKT. The activation of the PI3K/AKT pathway is a central driver of cell growth, proliferation, survival, and metabolism. By preventing the degradation of PTEN, this compound effectively dampens the PI3K/AKT signaling cascade.

The TGF-β/Smad Signaling Pathway

WWP2 is also known to regulate the TGF-β (Transforming Growth Factor-beta) signaling pathway through its interaction with Smad proteins, which are key intracellular mediators of TGF-β signaling. WWP2 can ubiquitinate both receptor-regulated Smads (R-Smads) and inhibitory Smads (I-Smads), leading to their degradation and thereby modulating the cellular response to TGF-β. By inhibiting WWP2, this compound can potentially alter the balance of Smad protein levels and influence TGF-β-mediated cellular processes such as cell growth, differentiation, and epithelial-mesenchymal transition (EMT).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of foundational findings. The following sections outline the methodologies for key experiments cited in the study of this compound.

In Vitro WWP2 Inhibition Assay

This assay is designed to quantify the inhibitory effect of this compound on the E3 ubiquitin ligase activity of WWP2.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human WWP2 (full-length or HECT domain)

-

Biotinylated ubiquitin

-

Substrate protein (e.g., PTEN or a generic substrate)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Streptavidin-coated plates

-

Detection antibody (e.g., anti-substrate antibody conjugated to HRP)

-

Chemiluminescent substrate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, substrate protein, and ATP in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the wells of a streptavidin-coated plate.

-

Initiate the ubiquitination reaction by adding the recombinant WWP2 enzyme to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the ubiquitination reaction to proceed.

-

Wash the plate to remove unbound reagents.

-

Add the detection antibody and incubate to allow binding to the ubiquitinated substrate captured on the plate.

-

Wash the plate to remove unbound antibody.

-

Add the chemiluminescent substrate and measure the signal using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

In Cell PTEN Ubiquitination Assay

This assay is used to assess the effect of this compound on the ubiquitination of endogenous or overexpressed PTEN within a cellular context.

Materials:

-

Cancer cell line (e.g., PC-3, LNCaP)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-PTEN antibody)

-

Protein A/G agarose beads

-

Antibodies for Western blotting (e.g., anti-ubiquitin, anti-PTEN)

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture the cells to the desired confluency.

-

Treat the cells with this compound or DMSO for a specified time.

-

In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Incubate the cell lysates with an anti-PTEN antibody to form immune complexes.

-

Add protein A/G agarose beads to pull down the immune complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated PTEN and with an anti-PTEN antibody to confirm equal loading.

Cell Viability/Cytotoxicity Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO for a specified period (e.g., 24, 48, 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or luminescence development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

In Vivo Xenograft Tumor Growth Study

This study evaluates the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells subcutaneously into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion

This compound represents a promising small molecule inhibitor of the WWP2 E3 ubiquitin ligase. Its ability to stabilize the tumor suppressor PTEN and consequently modulate the PI3K/AKT and TGF-β/Smad signaling pathways provides a strong rationale for its further investigation as a potential therapeutic agent in cancer. The experimental protocols detailed in this guide provide a framework for researchers to further explore the biological activities and therapeutic potential of this compound. Future studies should focus on elucidating the broader selectivity profile of this compound against other E3 ligases, exploring its efficacy in a wider range of cancer models, and investigating potential synergistic combinations with other anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols for NSC2805 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of NSC2805, a known inhibitor of the WWP2 ubiquitin ligase. The provided methodologies are intended to guide researchers in assessing the biochemical activity and cellular effects of this compound.

Introduction

This compound is identified as an inhibitor of the WWP2 (WW domain-containing E3 ubiquitin protein ligase 2), a member of the Nedd4 family of HECT E3 ubiquitin ligases. It has been shown to inhibit WWP2 with an IC50 value of 0.38 μM and also demonstrates activity against WWP1 and Nedd4.[1][2] A key function of WWP2 is the ubiquitination of the tumor suppressor PTEN (Phosphatase and Tensin homolog), which targets it for degradation. By inhibiting WWP2, this compound can prevent PTEN ubiquitination, leading to increased PTEN stability and tumor-suppressive activity. These characteristics make this compound a valuable tool for cancer research.

Data Presentation

The following table summarizes the reported inhibitory activity of this compound against WWP2.

| Compound | Target | IC50 (μM) |

| This compound | WWP2 ubiquitin ligase | 0.38 |

Experimental Protocols

Preparation of this compound Stock Solutions

For in vitro experiments, it is crucial to prepare a concentrated stock solution of this compound that can be diluted to the final desired concentrations in the assay buffer or cell culture medium.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, for a compound with a molecular weight of 246.27 g/mol , dissolve 2.46 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, PC-3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO, pure

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical final concentration range to test would be 0.1, 1, 5, 10, 25, and 50 µM.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Signaling Pathway of WWP2 and PTEN

The following diagram illustrates the inhibitory effect of this compound on the WWP2-mediated ubiquitination and subsequent degradation of the tumor suppressor PTEN.

Caption: Mechanism of this compound action on the WWP2-PTEN signaling axis.

Experimental Workflow for Cell Viability (MTT) Assay

The following diagram outlines the key steps in the MTT assay to determine the effect of this compound on cell viability.

Caption: Workflow of the MTT cell viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for Developing Cell-Based Assays with a p53-MDM2 Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis.[1][2] In many human cancers, the function of p53 is impaired, not by mutation, but through its interaction with the murine double minute 2 (MDM2) protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby suppressing its tumor-suppressive activities.[2] Small molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53 in cancer cells.

This document provides detailed application notes and protocols for developing cell-based assays to characterize the activity of a p53-MDM2 interaction inhibitor, exemplified by NSC28059. While specific experimental data for NSC28059 is not extensively available in the public domain, the following protocols and illustrative data are representative of a compound with this mechanism of action. These assays are designed to assess the compound's effect on cell viability, its ability to induce apoptosis, and its impact on cell cycle progression.

Signaling Pathway of p53-MDM2 Interaction and Inhibition

The following diagram illustrates the core signaling pathway involving p53 and MDM2, and the mechanism of action for an inhibitor like NSC28059.

References

Application Notes and Protocols for NSC2805 Dose-Response Curve Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC2805 is a small molecule inhibitor of the E3 ubiquitin ligase WWP2 (WW Domain Containing E3 Ubiquitin Protein Ligase 2).[1][2][3] WWP2 is a member of the NEDD4 family of HECT E3 ligases and plays a significant role in various cellular processes, including protein degradation, signal transduction, and tumorigenesis.[4][5] By catalyzing the attachment of ubiquitin to target proteins, WWP2 can regulate their stability and function. The inhibition of WWP2 by this compound presents a potential therapeutic strategy for diseases where WWP2 is dysregulated, such as in certain cancers.[1][2][3]

These application notes provide a comprehensive guide to performing a dose-response curve analysis of this compound to determine its inhibitory potency against WWP2. The included protocols are designed to be adaptable for both biochemical and cell-based assay formats.

Quantitative Data Summary

The inhibitory activity of this compound against WWP2 is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of WWP2 by 50%.

| Compound | Target | IC50 Value | Assay Type | Reference |

| This compound | WWP2 | 0.38 µM | Biochemical | [2][3][6] |

Signaling Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. This process involves a three-step enzymatic cascade:

-

E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

-

E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

-

E3 Ubiquitin Ligase (e.g., WWP2): Recognizes the specific substrate protein and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate.

This process can be repeated to form a polyubiquitin chain, which targets the substrate protein for degradation by the 26S proteasome. This compound acts by inhibiting the activity of the E3 ligase, WWP2.

Experimental Protocols

Biochemical Assay: In Vitro WWP2 Auto-ubiquitination Assay (ELISA-based)

This protocol describes a high-throughput method to determine the dose-response curve of this compound by measuring the auto-ubiquitination activity of WWP2 in a 96-well plate format.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme (e.g., GST-Uba1)

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., His-UbcH7)

-

Recombinant human WWP2 (e.g., GST-tagged WWP2-FL)

-

FLAG-tagged Ubiquitin

-

ATP solution (10 mM)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 25 mM Tris-HCl pH 8.0, 100 mM NaCl, 4 mM MgCl2

-

Wash Buffer (PBST): Phosphate-buffered saline with 0.05% Tween-20

-

Blocking Buffer: 1% BSA in PBS

-

Anti-FLAG HRP-conjugated antibody

-

TMB substrate solution

-

Stop Solution (e.g., 1 M HCl)

-

96-well glutathione-coated plates

-

Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow Diagram:

Procedure:

-

Plate Preparation:

-

Dilute recombinant GST-WWP2 in PBS and add to the wells of a glutathione-coated 96-well plate.

-

Incubate for 1 hour at room temperature to allow for protein binding.

-

Wash the wells three times with PBST.

-

-

Blocking:

-

Add Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with PBST.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 100 µM down to 0.01 µM. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Add the diluted this compound or control solutions to the appropriate wells.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, FLAG-ubiquitin, and ATP in Assay Buffer.

-

Add the reaction mixture to each well to initiate the ubiquitination reaction.

-

Incubate the plate for 1-2 hours at 37°C.

-

-

Detection:

-

Wash the wells three times with PBST.

-

Add anti-FLAG HRP-conjugated antibody diluted in PBST to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells three times with PBST.

-

Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stop the reaction by adding Stop Solution. The color will change from blue to yellow.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (no-enzyme control) from all other readings.

-

Normalize the data to the DMSO control (set as 100% activity).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Cell-Based Assay: PTEN Ubiquitination Assay

This protocol outlines a cell-based approach to assess the effect of this compound on the ubiquitination of a known WWP2 substrate, the tumor suppressor PTEN.

Materials:

-

Human cell line expressing endogenous or over-expressed WWP2 and PTEN (e.g., HCT116).

-

Cell culture medium and supplements.

-

This compound.

-

Proteasome inhibitor (e.g., MG132).

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: anti-PTEN, anti-ubiquitin, and appropriate secondary antibodies.

-

Protein A/G magnetic beads.

-

SDS-PAGE gels and Western blotting equipment.

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 4-6 hours). Include a DMSO control.

-

In the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-PTEN antibody to capture PTEN and its associated proteins.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with Lysis Buffer to remove non-specific binding.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect the levels of ubiquitinated PTEN.

-

The same membrane can be stripped and re-probed with an anti-PTEN antibody to confirm equal immunoprecipitation of PTEN across all samples.

-

-

Data Analysis:

-

Quantify the band intensities of ubiquitinated PTEN for each this compound concentration.

-

Normalize the ubiquitinated PTEN signal to the total immunoprecipitated PTEN signal.

-

Plot the normalized ubiquitinated PTEN levels versus the this compound concentration to observe the dose-dependent inhibition of PTEN ubiquitination.

-

Conclusion